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Compound of Interest

Compound Name: RA-V

Cat. No.: B15617962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of Ricinus communis

Agglutinin (RCA120), a lectin found in castor beans. The protocol is designed to yield a highly

purified protein suitable for various research and development applications.

Introduction
Ricinus communis agglutinin (RCA120) is a tetrameric glycoprotein with a molecular weight of

approximately 120 kDa.[1] It is composed of two A-like and two B-like chains linked by disulfide

bonds. The B chains are responsible for binding to galactose and N-acetylgalactosamine

residues on the cell surface, leading to agglutination. Due to its specific carbohydrate-binding

properties, purified RCA120 is a valuable tool in glycobiology, cell biology, and as a potential

component in targeted drug delivery systems. This protocol describes a robust method for the

isolation and purification of RCA120 from castor beans using a combination of extraction,

affinity chromatography, and size exclusion chromatography.

Data Presentation
Table 1: Summary of Ricinus communis Agglutinin (RCA120) Purification Parameters
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Parameter Value Reference

Starting Material
Castor beans (Ricinus

communis)
[2][3]

Extraction Method
Acid extraction followed by

ammonium sulfate precipitation
[2][3]

Affinity Chromatography Resin
Lactosyl-Sepharose-4B or α-

Lactose-Agarose
[2][3]

Elution from Affinity Column
0.1 M - 0.2 M Galactose

solution
[1][4]

Size Exclusion

Chromatography Column

HiLoad Superdex 200 or

Sephadex G-100
[1][2][3]

Final Purity >99% [2][5]

Molecular Weight (Non-

reduced)
~120 kDa [1]

Molecular Weight (Reduced) ~33-36 kDa (multiple bands) [2]

Experimental Protocols
This protocol is divided into three main stages: crude extract preparation, affinity

chromatography, and size exclusion chromatography for final polishing.

Stage 1: Preparation of Crude Extract from Castor
Beans
This initial stage involves the extraction and partial purification of total proteins from castor

beans.

Materials:

Castor beans (Ricinus communis)

Acetic acid solution (e.g., 5% v/v)
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Hexane

Ammonium sulfate

Phosphate Buffered Saline (PBS), pH 7.2

Centrifuge and appropriate tubes

Magnetic stirrer and stir bars

Filtration apparatus (e.g., cheesecloth, filter paper)

Dialysis tubing (10 kDa MWCO)

Procedure:

Decortication and Homogenization: Carefully remove the outer shells of the castor beans.

Grind the decorticated seeds into a fine powder using a blender or a mortar and pestle.

Acid Extraction: Resuspend the seed powder in a 5% acetic acid solution (1:10 w/v) and stir

for 4-6 hours at 4°C.[3]

Filtration: Filter the suspension through several layers of cheesecloth to remove the bulk of

the solid material.

Defatting: Add an equal volume of cold hexane to the filtrate, mix vigorously, and allow the

phases to separate. Discard the upper hexane layer containing lipids. Repeat this step until

the hexane layer is clear.

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the aqueous phase

to achieve 60% saturation while stirring at 4°C. Continue stirring for at least 4 hours or

overnight to allow for protein precipitation.[3]

Centrifugation: Pellet the precipitated proteins by centrifugation at 10,000 x g for 30 minutes

at 4°C.

Resuspension and Dialysis: Carefully discard the supernatant. Resuspend the protein pellet

in a minimal volume of PBS (pH 7.2). Transfer the resuspended pellet to dialysis tubing and
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dialyze extensively against PBS (pH 7.2) at 4°C with at least three buffer changes to remove

residual ammonium sulfate. This dialyzed solution is the crude protein extract.

Stage 2: Affinity Chromatography
This step utilizes the specific binding of RCA120 to galactose residues to isolate it from the

crude extract.

Materials:

Crude protein extract from Stage 1

Affinity column packed with Lactosyl-Sepharose-4B or α-Lactose-Agarose resin[2][3]

Binding/Wash Buffer: PBS, pH 7.2

Elution Buffer: PBS containing 0.2 M Lactose or Galactose, pH 7.2[4]

Chromatography system or setup

UV spectrophotometer or protein assay reagents

Procedure:

Column Equilibration: Equilibrate the affinity column with 5-10 column volumes of

Binding/Wash Buffer until the UV absorbance at 280 nm returns to baseline.

Sample Loading: Apply the crude protein extract to the equilibrated column at a flow rate of

approximately 1 mL/min.

Washing: Wash the column with Binding/Wash Buffer until the UV absorbance at 280 nm

returns to baseline, indicating that all unbound proteins have been removed.

Elution: Elute the bound lectins (ricin and RCA120) from the column with Elution Buffer.[1]

Collect fractions and monitor the protein concentration by measuring the absorbance at 280

nm.
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Pooling and Concentration: Pool the fractions containing the eluted protein. Concentrate the

pooled fractions using a centrifugal filter unit (e.g., Amicon Ultra-15, 10K MWCO) by

centrifuging at approximately 1700 x g for 20 minutes or until the desired volume is reached.

[3]

Stage 3: Size Exclusion Chromatography (SEC)
This final step separates RCA120 from the co-eluted ricin and any other remaining protein

impurities based on their molecular size.

Materials:

Concentrated protein fraction from Stage 2

Size exclusion chromatography column (e.g., HiLoad 16/600 Superdex 200)[3]

SEC Running Buffer: PBS, pH 7.2

Chromatography system (e.g., FPLC or HPLC)

Fraction collector

Procedure:

Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC

Running Buffer.

Sample Injection: Inject the concentrated protein sample onto the column.

Chromatographic Separation: Run the chromatography at a constant flow rate (e.g., 1

mL/min for a HiLoad 16/600 column). Collect fractions. RCA120, with a molecular weight of

approximately 120 kDa, will elute earlier than ricin (~65 kDa).

Fraction Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing

pure RCA120.

Pooling and Storage: Pool the pure RCA120 fractions. Determine the protein concentration

using a spectrophotometer (A280) or a protein assay. Store the purified protein at -20°C or
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-80°C for long-term use. The addition of a cryoprotectant like glycerol may be considered.

Visualization of Experimental Workflow
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Caption: Workflow for the purification of RCA120 from castor beans.
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Logical Relationship of Purification Steps
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Caption: Logical flow of the two-step chromatographic purification of RCA120.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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